molecular formula C12H11BrN2O B13290597 3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one

3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13290597
M. Wt: 279.13 g/mol
InChI Key: IFHXXJACZQCYAJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C12H11BrN2O. This compound is part of the dihydropyrimidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methyl-3,4-dihydropyrimidin-4-one: Similar in structure but lacks the benzyl group.

    3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one: Similar but lacks the bromine atom.

    3-Benzyl-5-chloro-6-methyl-3,4-dihydropyrimidin-4-one: Similar but has a chlorine atom instead of bromine.

Uniqueness

3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both the benzyl and bromine substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-benzyl-5-bromo-6-methylpyrimidin-4-one

InChI

InChI=1S/C12H11BrN2O/c1-9-11(13)12(16)15(8-14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

IFHXXJACZQCYAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=N1)CC2=CC=CC=C2)Br

Origin of Product

United States

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